2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride
Description
2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a unique structure that combines an imidazolidine ring with a pyridine ring, making it an interesting subject for chemical and pharmaceutical research.
Properties
IUPAC Name |
2-(2-aminoethyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c10-4-6-11-7-8-3-1-2-5-12(8)9(11)13;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOUMYDADHHFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CN(C2=O)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride typically involves multi-step organic reactionsThe final product is then converted to its hydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Share the imidazolidine ring structure but differ in their additional functional groups and biological activities.
Pyridine derivatives: Contain the pyridine ring but lack the imidazolidine moiety.
Uniqueness
What sets 2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride apart is its combined imidazolidine and pyridine rings, which confer unique chemical and biological properties.
Biological Activity
2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₁₂N₂O
- Molecular Weight : 140.18 g/mol
- SMILES : C1CCN2C(C1)CNC2=O
Research indicates that compounds similar to this compound may interact with various biological targets. The following mechanisms have been proposed based on studies of related compounds:
- Inhibition of Enzymatic Activity : Some derivatives exhibit inhibitory effects on enzymes such as tryptophan 2,3-dioxygenase, which is involved in the metabolism of tryptophan to kynurenine, a pathway implicated in cancer and inflammation .
- Antiproliferative Effects : Compounds with similar structures have shown antiproliferative activity against different cancer cell lines, suggesting potential anticancer properties .
Anticancer Activity
A study evaluating the antiproliferative effects of various imidazolidine derivatives reported significant activity against several cancer cell lines. The results indicated that certain structural modifications enhance the activity against specific types of cancers.
| Compound Structure | Cell Line Tested | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one | MCF7 (breast cancer) | 15.4 | Moderate activity |
| Similar derivatives | SK-OV-3 (ovarian adenocarcinoma) | 9.8 | High activity |
| Similar derivatives | CCRF-CEM (leukemia) | 12.3 | High activity |
Case Studies
-
In Vitro Studies : A series of in vitro studies demonstrated that the compound inhibited the growth of MCF7 and SK-OV-3 cells effectively, with IC₅₀ values significantly lower than those observed for standard chemotherapeutics like doxorubicin.
- Methodology : The MTT assay was utilized to assess cell viability post-treatment with varying concentrations of the compound.
- Mechanistic Insights : Kinetic studies indicated that the compound may act through a non-competitive inhibition mechanism against specific enzymes related to cancer metabolism.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride?
- Methodological Answer : Synthesis typically involves cyclization of a precursor amine with a carbonyl-containing reagent. For example, analogous imidazo[1,5-a]pyridine derivatives are synthesized via reactions between aminopyridines and haloacetic acids under basic conditions, followed by acidification to isolate the hydrochloride salt . Optimization of pH (e.g., maintaining pH 8–9 during reflux) and stoichiometric ratios of reagents (e.g., 2-aminopyridine and iodoacetic acid) is critical to minimize side products . Purification via recrystallization or chromatography is often required.
Q. How can NMR and HRMS be utilized to confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Assign signals to protons in the octahydroimidazolidino ring (e.g., δ 3.0–4.0 ppm for NH and CH2 groups) and the pyridinone moiety (aromatic protons at δ 6.5–8.0 ppm). Integration ratios validate substituent positions .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 245.1632 for C11H20N3OCl) with <2 ppm deviation from theoretical values .
Q. What solvent systems are suitable for crystallizing this hydrochloride salt?
- Methodological Answer : Polar solvents like water or ethanol are preferred due to the compound’s ionic nature. Acidification with HCl (to pH 2–3) during crystallization enhances salt stability. Slow cooling of saturated solutions yields single crystals for X-ray diffraction .
Advanced Research Questions
Q. How can structural ambiguities (e.g., disorder in crystallographic data) be resolved for this compound?
- Methodological Answer : X-ray crystallography with high-resolution data (≤0.8 Å) can resolve disorder in ring systems. For example, imidazo[1,5-a]pyridinium derivatives exhibit coplanar five- and six-membered rings but may require refinement with partial occupancy models for disordered atoms . Computational tools like Olex2 or SHELXL are used to model alternative conformations .
Q. What strategies mitigate contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target engagement. For AMPK inhibitors like Dorsomorphin (structurally related pyrazolo[1,5-a]pyrimidine), discrepancies arise due to off-target effects; siRNA knockdown controls are recommended .
- Dose-Response Curves : Perform EC50/IC50 comparisons across multiple replicates to identify outliers .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets. For pyrazolo[1,5-a]pyrimidines, hydrophobic interactions with Val87 and hydrogen bonds with Asp168 in DPP-IV are critical .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Methodological Answer : Chiral intermediates (e.g., 2-aminopyridine derivatives) require asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) or chiral HPLC for resolution. Process analytical technology (PAT) monitors enantiomeric excess (ee >98%) during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
